Bis(dimethylamino)-methylsilane

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

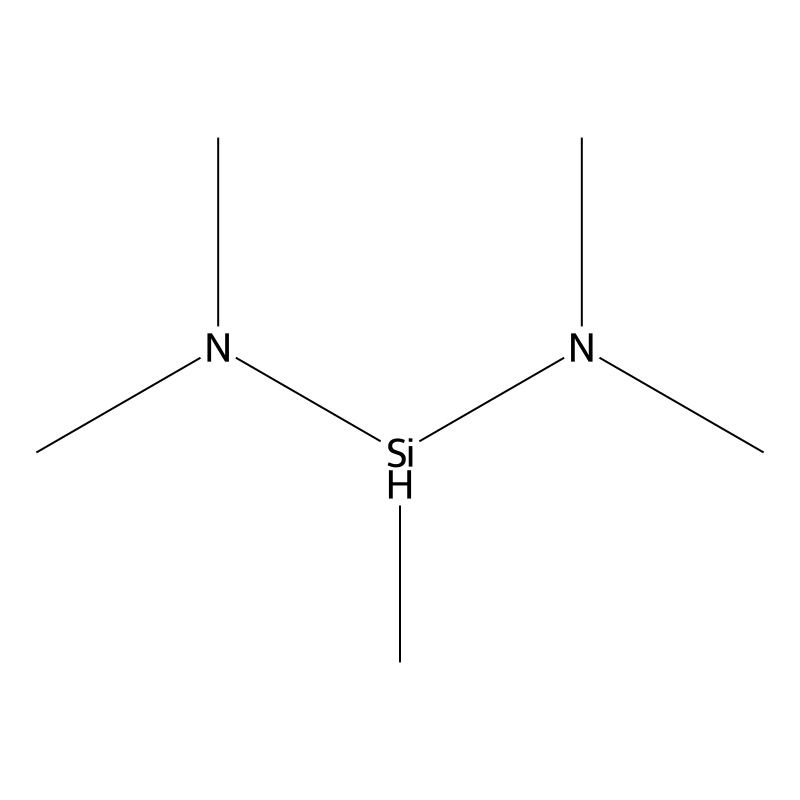

Bis(dimethylamino)-methylsilane is an organosilicon compound with the molecular formula . It features a silicon atom bonded to a methyl group and two dimethylamino groups. This structure imparts unique reactivity and properties, making it a versatile reagent in various chemical applications. The compound is typically a colorless liquid that is sensitive to moisture, reacting with water to release dimethylamine and form silanol byproducts .

- Silanization Reactions: The compound can react with alcohols, amines, and thiols to form siloxanes, which are critical in surface modification processes. For instance, it can react with methanol to produce trimethylsilyl methoxide:

- Gas Chromatography Derivatization: It serves as a derivatization agent for enhancing the volatility of certain compounds, facilitating their analysis by gas chromatography .

- Dimethylaminomethylation: The compound can undergo reactions initiated by strong acids, leading to the formation of more complex nitrogen-containing compounds .

Bis(dimethylamino)-methylsilane can be synthesized through several methods:

- Reaction of Dimethylamine with Methylchlorosilane: A common method involves reacting dimethylamine with methylchlorosilane under controlled conditions to yield bis(dimethylamino)-methylsilane along with hydrochloric acid as a byproduct.

- Direct Amination: Another approach includes the direct amination of silanes using dimethylamine in the presence of catalysts.

- Use of Formaldehyde: Similar to other dimethylamino compounds, it can also be synthesized using formaldehyde and dimethylamine .

The applications of bis(dimethylamino)-methylsilane are diverse:

- Surface Modification: It is widely used to modify surfaces for improved hydrophobicity and chemical stability.

- Microelectrode Silanization: The compound is employed in silanizing pH-sensitive microelectrodes, enhancing their performance in biological assays .

- Gas Chromatography: As a derivatization reagent, it facilitates the analysis of volatile compounds by improving their detectability .

Interaction studies involving bis(dimethylamino)-methylsilane often focus on its reactivity with various functional groups. For example, its ability to form stable siloxane bonds makes it valuable in creating durable coatings that resist moisture and chemical degradation. Its interactions with biological systems also warrant investigation due to potential effects on cellular environments when used in microelectrode applications .

Several compounds share structural or functional similarities with bis(dimethylamino)-methylsilane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bis(dimethylamino)methane | Simplest ditertiary amine; used in organic synthesis | |

| Tris(dimethylamino)silane | Contains three dimethylamino groups; more nucleophilic | |

| Dimethyldichlorosilane | Chlorinated silane; used for surface modifications | |

| Trimethoxysilane | Used in sol-gel processes; less reactive than bis(dimethylamino)-methylsilane |

Uniqueness

Bis(dimethylamino)-methylsilane stands out due to its dual functionality as both a silane and an amine, allowing it to participate in unique chemical transformations not readily achievable by other similar compounds. Its ability to create stable bonds while modifying surface properties makes it particularly valuable in both industrial and research settings.